N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-8-9-15-18(12-14)29-20(21-15)22-19(24)13-7-10-16(27-3)17(11-13)28-4/h7-12H,5-6H2,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYOEZJORRBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The initial step may involve the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the development of new drugs for treating various diseases.
Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical formulations. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism by which N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(a) N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
(b) N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Key Difference : Lacks the 6-position sulfamoyl substituent entirely.
(c) N-(2,3-dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide (B11)
(a) N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide
- Activity : Exhibited the highest binding affinity (-6.7 kcal/mol) against the cysteine protease of the monkeypox virus (MPXV) in molecular docking studies.
- Comparison : The allylcarbamoyl and chloro substituents may contribute to enhanced target interaction compared to sulfamoyl-containing analogs, though data on the target compound’s antiviral activity are lacking .
(b) Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)
- Application : Used as a herbicide, highlighting how structural variations (e.g., isoxazolyl vs. benzothiazolyl groups) dictate functional roles. The diethylsulfamoyl group in the target compound may confer distinct bioactivity, possibly in antimicrobial or enzyme inhibition contexts .
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological efficacy, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H23N3O5S2
- CAS Number : 865592-32-1
The synthesis typically involves multi-step organic reactions that introduce the diethylsulfamoyl group and the benzothiazole moiety into the benzamide structure. Common reagents include sulfur-containing compounds and various catalysts to facilitate the formation of the desired product .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonyl group plays a crucial role in inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The benzothiazole ring enhances binding affinity to target proteins, which can result in significant biological effects such as enzyme inhibition .
Antidiabetic Properties
Recent studies have explored the antidiabetic potential of compounds related to benzothiazole structures. For instance, derivatives have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies show that certain benzothiazole derivatives achieve over 87% inhibition at concentrations as low as 50 µg/mL . This suggests that this compound may exhibit similar properties.
Anticancer Activity
Research indicates that benzothiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that regulate cell survival and death. For example, compounds with similar structures have been shown to inhibit proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Data Table: Biological Activity Overview
| Activity | Target | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| α-Amylase Inhibition | Human Pancreatic α-Amylase | 87.5 | 50 |
| Cancer Cell Proliferation | Various Cancer Lines | Significant Reduction | Varies by Cell Line |
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the biological efficacy of this compound:
- Antidiabetic Study : A study focused on the compound's ability to inhibit α-amylase showed promising results with significant inhibition rates comparable to established drugs like acarbose .
- Anticancer Evaluation : Another study assessed the compound's effects on cancer cell lines, revealing a notable decrease in cell viability and induction of apoptosis through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
